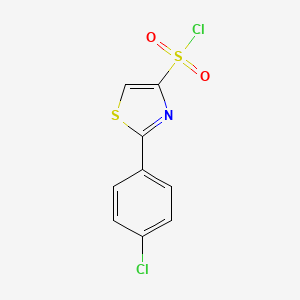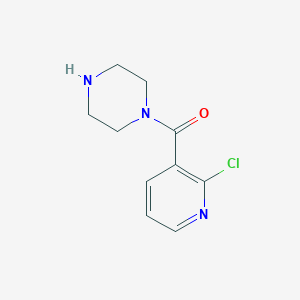
(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to CPPM often involves the coupling of aromatic acid chlorides with piperazine derivatives in the presence of a base such as triethylamine . For example, aromatic acid chlorides have been coupled with Piperzain-yl (3,4,5-trimethoxyphenyl)methanone to yield trimethoxyphenyl piperazine derivatives .
Molecular Structure Analysis
The molecular structure of CPPM can be analyzed using computational methods. These methods can predict the binding mode of inhibitors targeting both human and mushroom tyrosinase . Additionally, the molecular structure can be further analyzed through the synthesis and characterization of novel derivatives .
Chemical Reactions Analysis
The chemical reactions involving CPPM can be analyzed through the synthesis of its derivatives. Aromatic acid chlorides are known to couple with Piperzain-yl (3,4,5-trimethoxyphenyl)methanone in the presence of triethylamine base to yield trimethoxyphenyl piperazine derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of CPPM can be analyzed using its molecular formula and weight. The molecular formula of CPPM is C10H12ClN3O and its molecular weight is 225.67 g/mol. Further analysis can be done using its CAS number, 56149-33-8 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
One significant area of research involves the synthesis of new pyridine derivatives, including structures related to "(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone," and their antimicrobial activities. Patel, Agravat, and Shaikh (2011) reported the synthesis of amide derivatives by condensing acid chlorides with 2-hydroxyethyl piperazine and 2,3-dichloropiperazine, leading to compounds that displayed variable and modest antimicrobial activity against investigated strains of bacteria and fungi. These compounds were characterized through elemental analysis and spectral studies, highlighting the potential of such structures in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antagonistic Properties and Drug Discovery
Another explored application is in the discovery of small molecule antagonists for various receptors. For instance, Romero et al. (2012) identified compounds with subnanomolar potencies as antagonists of the G protein-coupled receptor NPBWR1 (GPR7), through modifications of a structure closely related to "(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone." This research underscores the role of such chemical structures in the development of new therapeutics targeting specific receptors involved in human diseases (Romero et al., 2012).
Anticancer and Antituberculosis Studies
Further, the compound's derivatives have been investigated for their anticancer and antituberculosis activities. Mallikarjuna, Padmashali, and Sandeep (2014) synthesized new derivatives and tested them against human breast cancer cell lines and Mycobacterium tuberculosis, demonstrating significant activity in some compounds. This study highlights the potential application of such compounds in the treatment of cancer and tuberculosis, contributing to the search for new therapeutic agents (Mallikarjuna, Padmashali, & Sandeep, 2014).
Crystal Structure Analysis
Research on the crystal structure of related compounds also forms a part of scientific applications. Studies such as those by Revathi et al. (2015) and Lakshminarayana et al. (2009) provide detailed insights into the molecular and crystal structures of these compounds, facilitating a deeper understanding of their chemical properties and potential interactions in biological systems (Revathi et al., 2015); (Lakshminarayana et al., 2009).
Safety And Hazards
Safety measures should be taken while handling CPPM. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Personal protective equipment should be used and chemical impermeable gloves should be worn. Adequate ventilation should be ensured and all sources of ignition should be removed .
Zukünftige Richtungen
CPPM has potential applications in various fields, including medicinal chemistry, material science, and biological research. Its derivatives have shown promising results in terms of their anticonvulsant and antinociceptive activities . Therefore, future research could focus on the development of newer dual-targeting molecules, which could be preliminarily tested on AbTYR as a rapid and inexpensive screening procedure before being tested on hTYR .
Eigenschaften
IUPAC Name |
(2-chloropyridin-3-yl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c11-9-8(2-1-3-13-9)10(15)14-6-4-12-5-7-14/h1-3,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUVYOXCKSRCHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801251014 | |
| Record name | (2-Chloro-3-pyridinyl)-1-piperazinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801251014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone | |
CAS RN |
72908-12-4 | |
| Record name | (2-Chloro-3-pyridinyl)-1-piperazinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72908-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-3-pyridinyl)-1-piperazinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801251014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



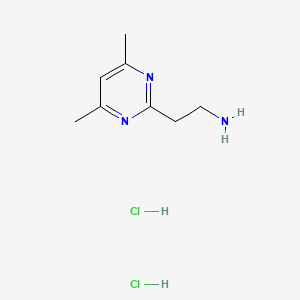
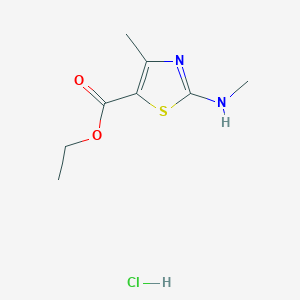
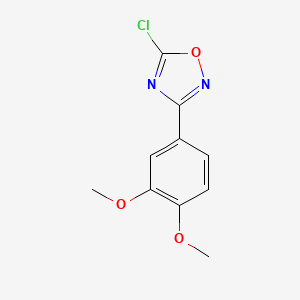
![Methyl 4-chloro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1452930.png)
![octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1452931.png)


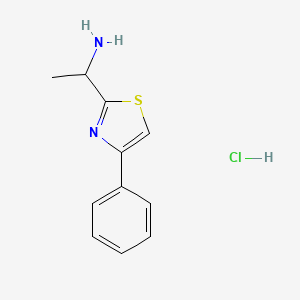
![2-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid hydrochloride](/img/structure/B1452937.png)
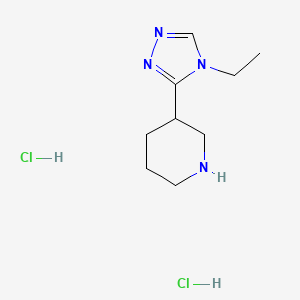
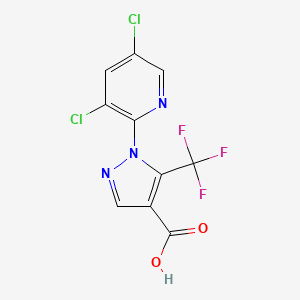
![3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B1452944.png)

